molecular formula C15H15BrO3 B5697838 [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol CAS No. 65341-82-4

[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol

Cat. No.: B5697838
CAS No.: 65341-82-4
M. Wt: 323.18 g/mol
InChI Key: QIBAIRHXPRWLHK-UHFFFAOYSA-N
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Description

[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methanol: is an organic compound that features a benzene ring substituted with benzyloxy, bromo, and methoxy groups, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol typically involves multiple steps. One common method starts with the bromination of 4-(benzyloxy)-5-methoxyphenol to introduce the bromo group. This is followed by the protection of the phenol group and subsequent reduction to form the methanol derivative. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C with hydrogen gas, LiAlH4.

    Substitution: NaOMe, KOtBu, and other nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology and Medicine: This compound may be explored for its potential biological activities. The presence of methoxy and benzyloxy groups can influence its interaction with biological targets, making it a candidate for drug development studies.

Industry: In the industrial sector, derivatives of this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.

Mechanism of Action

The mechanism by which [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and benzyloxy groups can enhance its binding affinity to certain molecular targets, while the bromo group can participate in halogen bonding interactions.

Comparison with Similar Compounds

    4-(Benzyloxy)phenol: This compound lacks the bromo and methoxy groups, making it less versatile in terms of chemical reactivity.

    4-(Benzyloxy)phenyl acetic acid:

Uniqueness: The combination of benzyloxy, bromo, and methoxy groups in [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol provides a unique set of chemical properties that can be exploited in various synthetic and research applications. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBAIRHXPRWLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358420
Record name STK195573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65341-82-4
Record name STK195573
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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